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Compound of Interest

Compound Name: Chloroac-met-OH

Cat. No.: B15349009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and utilization of peptides

modified with a chloroacetyl group on a methionine residue. This modification introduces a

reactive electrophilic site, enabling covalent linkage to nucleophilic residues, primarily cysteine,

in target proteins and peptides. This technique is a valuable tool for activity-based protein

profiling, target identification and validation, and the development of covalent inhibitors.

Overview of Chloroacetyl-Peptide Chemistry
Chloroacetyl-modified peptides are powerful reagents for creating stable, covalent bonds with

biological macromolecules. The chloroacetyl group acts as an alkylating agent, reacting

specifically with strong nucleophiles like the thiol group of cysteine residues under physiological

conditions. This targeted reactivity allows for the precise labeling and investigation of protein

function.

The overall workflow involves three key stages:

Synthesis of N-chloroacetyl-L-methionine (Chloroac-Met-OH): The foundational building

block is synthesized by reacting L-methionine with chloroacetyl chloride.

Solid-Phase Peptide Synthesis (SPPS): The Chloroac-Met-OH is incorporated into a

peptide sequence using standard Fmoc-based solid-phase synthesis. Alternatively, the

chloroacetyl group can be introduced at the N-terminus of a resin-bound peptide.
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Covalent Modification of Target Proteins: The purified chloroacetylated peptide is incubated

with a target protein containing a reactive cysteine residue to form a stable thioether bond.

Experimental Protocols
Protocol for Synthesis of N-chloroacetyl-L-methionine
(Chloroac-Met-OH)
This protocol describes the synthesis of the N-chloroacetyl-L-methionine building block

required for peptide synthesis.

Materials:

L-Methionine

Chloroacetyl chloride

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Ethyl acetate

Deionized water

Magnetic stirrer and stir bar

Ice bath

Round bottom flask

Separatory funnel

Rotary evaporator

Procedure:

Dissolution of L-Methionine: Dissolve L-methionine (1 equivalent) in a 1 M aqueous solution

of NaOH (2.5 equivalents) in a round bottom flask. Cool the solution to 0°C in an ice bath
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with stirring.

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.2 equivalents)

dropwise to the cold, stirring solution. Maintain the temperature at 0°C.

Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room

temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a

pH of approximately 2 with 2 M HCl.

Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x 50 mL).

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic

phase over anhydrous sodium sulfate.

Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary

evaporator to yield the crude N-chloroacetyl-L-methionine.

Purification: The crude product can be purified by recrystallization or column chromatography

to yield the final Chloroac-Met-OH.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a
Chloroacetylated Peptide
This protocol outlines the incorporation of Chloroac-Met-OH into a peptide sequence using

manual or automated Fmoc-SPPS.

Materials:

Fmoc-protected amino acids

Chloroac-Met-OH

Rink Amide resin (or other suitable solid support)

Coupling reagents (e.g., HBTU, HATU)
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Base (e.g., DIPEA, 2,4,6-collidine)

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

Solvents (DMF, DCM)

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Diethyl ether

HPLC for purification

Procedure:

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by

treating with 20% piperidine in DMF.

Amino Acid Coupling: Couple the standard Fmoc-protected amino acids sequentially using a

coupling reagent like HBTU in the presence of a base such as DIPEA.

Incorporation of Chloroac-Met-OH: For the methionine position, use the synthesized

Chloroac-Met-OH and couple it using the same procedure as for the other amino acids.

N-terminal Chloroacetylation (Alternative): To introduce the chloroacetyl group at the N-

terminus, first assemble the desired peptide sequence. After the final Fmoc deprotection,

react the free N-terminal amine with chloroacetic anhydride or chloroacetyl chloride in the

presence of a non-nucleophilic base.

Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF

and DCM.

Cleavage and Deprotection: Once the synthesis is complete, wash the resin and dry it. Treat

the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain

protecting groups.[1]
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the

peptide by reverse-phase HPLC. The purity of peptides typically ranges from 80% to 95%.[1]

Protocol for Covalent Modification of a Cysteine-
Containing Protein
This protocol describes the reaction of a purified chloroacetylated peptide with a target protein.

Materials:

Purified chloroacetylated peptide

Purified target protein with an accessible cysteine residue

Reaction buffer (e.g., phosphate or bicarbonate buffer, pH 7.5-8.5)

Quenching reagent (e.g., DTT or β-mercaptoethanol)

SDS-PAGE analysis reagents

Mass spectrometer for analysis

Procedure:

Reaction Setup: Dissolve the chloroacetylated peptide and the target protein in the reaction

buffer. The final concentrations will depend on the specific reactants but a 10-50 fold molar

excess of the peptide is a common starting point.

Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time

can range from 30 minutes to several hours.[1] The optimal pH for the alkylation of cysteines

is typically between 7.5 and 8.5, where the cysteine thiol is more nucleophilic.[2]

Monitoring the Reaction: The progress of the reaction can be monitored by SDS-PAGE,

looking for a shift in the molecular weight of the target protein, or by mass spectrometry to

observe the mass addition corresponding to the peptide.

Quenching: Quench the reaction by adding a thiol-containing reagent like DTT to a final

concentration of ~10 mM to react with any unreacted chloroacetylated peptide.
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Analysis: Analyze the reaction products by SDS-PAGE, Western blot, and/or mass

spectrometry to confirm covalent modification. For mass spectrometry, the sample is typically

digested with a protease (e.g., trypsin) and the resulting peptides are analyzed to identify the

site of modification.

Quantitative Data

Parameter
Synthesis of
Chloroac-Met-OH

SPPS of
Chloroacetylated
Peptide

Covalent
Modification of
Protein

Typical Yield 70-90%

Crude peptide yields

of 70-90% are

common.[1]

Highly variable,

dependent on protein

and peptide

Purity (after

purification)
>95% 80-95% by HPLC[1]

>90% modification

can be achieved

Reaction Time 2.5 - 4.5 hours
Variable, dependent

on peptide length
0.5 - 48 hours[1]

Reaction Temperature
0°C to Room

Temperature
Room Temperature 15°C to 37°C[1][2]

Key Reagents
L-Methionine,

Chloroacetyl chloride

Fmoc-amino acids,

Chloroac-Met-OH,

Coupling reagents

Chloroacetylated

peptide, Cysteine-

containing protein

pH Alkaline, then acidic N/A (Solid Phase) 7.5 - 8.5[2]
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Workflow for Chloroacetyl-Peptide Synthesis and
Application

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://patents.google.com/patent/US5066716A/en
https://patents.google.com/patent/US5066716A/en
https://patents.google.com/patent/US5066716A/en
https://patents.google.com/patent/US5066716A/en
https://www.creative-proteomics.com/resource/protein-alkylation-biochemistry-proteomics.htm
https://www.creative-proteomics.com/resource/protein-alkylation-biochemistry-proteomics.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15349009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Chloroac-Met-OH

Solid-Phase Peptide Synthesis

Target Protein Modification

L-Methionine

Reaction at 0°C to RT

NaOH Solution Chloroacetyl Chloride

Acidification (HCl)

Extraction (Ethyl Acetate)

Purification

Chloroac-Met-OH

Iterative Coupling
and Deprotection

Solid Support Resin Fmoc-Amino Acids

Cleavage from Resin

HPLC Purification

Chloroacetylated Peptide

Alkylation Reaction
(pH 7.5-8.5)

Cysteine-Containing
Target Protein

Quenching (DTT)

Analysis (SDS-PAGE, MS)

Covalently Modified Protein

Click to download full resolution via product page

Caption: Overall workflow from synthesis to application.
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Signaling Pathway of Covalent Modification
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Caption: Reaction mechanism of cysteine alkylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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